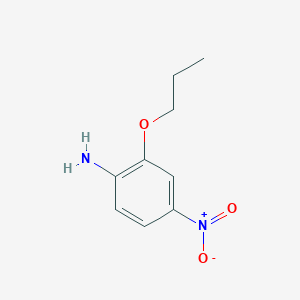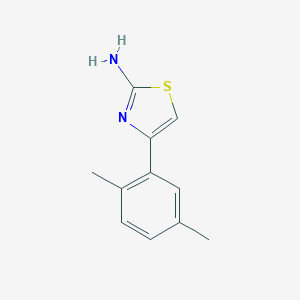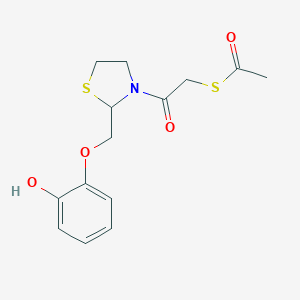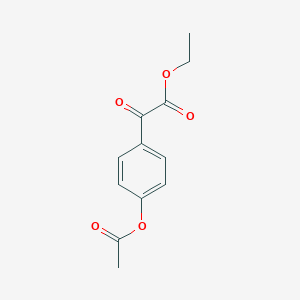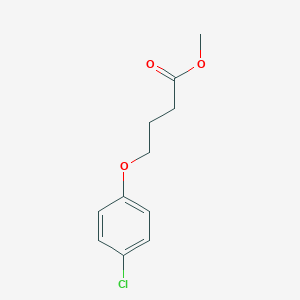
Methyl 4-(p-chlorophenoxy)butyrate
Descripción general
Descripción
Methyl 4-(p-chlorophenoxy)butyrate (MCPB) is a synthetic compound with a wide range of applications in the scientific research field. It is a derivative of the naturally occurring phenoxyacetic acid and is used as an effective inhibitor of several enzymes. MCPB is a colorless, odorless, and water-soluble compound with a molecular weight of 238.64 g/mol. It is used in various scientific experiments and has been found to be an effective inhibitor of several enzymes, including cyclooxygenase and lipoxygenase.
Aplicaciones Científicas De Investigación
Gut Health and Animal Production
Butyrate and its derivatives, including compounds structurally related to Methyl 4-(p-chlorophenoxy)butyrate, are critical for maintaining gut health and enhancing animal production. These compounds serve as primary nutrients for colonocytes and regulate gene expression, cell differentiation, gut tissue development, immune modulation, and control of enteric pathogens. Their benefits, demonstrated across various species, include improved growth performance and carcass composition, especially in young animals. However, challenges such as the offensive odor and absorption in the upper gut have led to the development of different butyrate forms for practical applications (Bedford & Gong, 2017).
Environmental Sorption and Pesticide Industry Wastewater
Phenoxy herbicides, which share a phenoxy group with this compound, are extensively studied for their environmental sorption characteristics and impact on wastewater treatment. The sorption of these herbicides to soil and organic matter is a significant area of environmental research, indicating potential concerns about their persistence and mobility in natural ecosystems (Werner, Garratt, & Pigott, 2012). Moreover, the pesticide production industry generates high-strength wastewater containing toxic pollutants, including phenoxy herbicides. Treatment strategies to reclaim such wastewater and minimize environmental impact are crucial for sustainable industrial practices (Goodwin, Carra, Campo, & Soares, 2018).
Safety and Hazards
The safety data sheet for a related compound, Methyl 4-chlorobutyrate, indicates that it is a flammable liquid and vapor. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid contact with skin, eyes, or clothing, avoid ingestion and inhalation, and to use only in a well-ventilated area .
Propiedades
IUPAC Name |
methyl 4-(4-chlorophenoxy)butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClO3/c1-14-11(13)3-2-8-15-10-6-4-9(12)5-7-10/h4-7H,2-3,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKQYQRFVXNXTBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCOC1=CC=C(C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70338266 | |
| Record name | Methyl 4-(p-chlorophenoxy)butyrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70338266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
209052-80-2 | |
| Record name | Methyl 4-(p-chlorophenoxy)butyrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70338266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

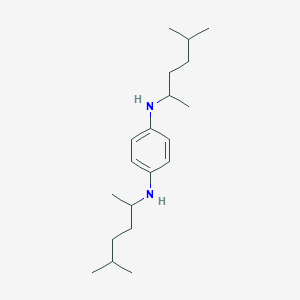



![8-Chloro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B33831.png)



